molecular formula C9H6ClNO B3021596 6-Chloroquinolin-4-ol CAS No. 23432-43-1

6-Chloroquinolin-4-ol

Cat. No. B3021596
CAS RN: 23432-43-1
M. Wt: 179.6 g/mol
InChI Key: XXGUQCVVGPZTPF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-4-ol, also known as 6-Chloro-4-quinolinol, is a chemical compound with the molecular formula C9H6ClNO . It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloroquinolin-4-ol, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound has 12 heavy atoms, 10 of which are aromatic . The compound has no rotatable bonds .


Physical And Chemical Properties Analysis

6-Chloroquinolin-4-ol has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.63 . It is soluble in water with a solubility of 0.835 mg/ml or 0.00465 mol/l .

Scientific Research Applications

Antimalarial Applications

6-Chloroquinolin-4-ol and its derivatives have been widely studied for their antimalarial properties. Notably, chloroquine (CQ), a well-known derivative, was initially used against malaria. However, due to the emergence of CQ-resistant Plasmodium falciparum strains, its use has diminished. Research has focused on developing novel compounds and compositions based on its scaffold, which have shown promise in managing various infectious diseases, including malaria. These efforts include evaluating structurally similar antimalarials and 4-aminoquinoline analogs, aiming to maximize their intrinsic antimalarial value (Njaria, Okombo, Njuguna, & Chibale, 2015). Another study demonstrated the effectiveness of a novel quinoline/6‐thiopurine conjugate in treating avian malaria caused by Plasmodium juxtanucleare in Gallus gallus (Vashist, Carvalhaes, D’Agosto, & da Silva, 2009).

Cancer Therapy

Research has also explored the use of chloroquine and its analogs in cancer therapy. CQ has been identified as a potential agent to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in cancer-specific manners. The lysosomotrophic property of CQ appears to be crucial for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009). Another study found that CQ-containing compounds can interfere with inflammatory signaling pathways, which are important in the progression of cancer (Varışlı, Cen, & Vlahopoulos, 2019).

Antiviral Effects

CQ has shown direct antiviral effects, inhibiting pH-dependent steps of the replication of several viruses, including retroviruses and coronaviruses. Its effects against HIV replication are being tested in clinical trials, and it has shown potential in the clinical management of viral diseases like AIDS and severe acute respiratory syndrome (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).

Antituberculosis Activity

Studies have also investigated the in vitro activities of chloroquine derivatives against Mycobacterium tuberculosis. For example, cloxyquin (5-chloroquinolin-8-ol) showed good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee, Rukseree, Buabut, Somsri, & Palittapongarnpim, 2006).

Safety And Hazards

6-Chloroquinolin-4-ol is classified as harmful if swallowed and harmful in contact with skin . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUQCVVGPZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944520
Record name 6-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-4-ol

CAS RN

21921-70-0, 23432-43-1
Record name 21921-70-0
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Record name 23432-43-1
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Record name 6-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-quinolinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YS Tang, C Zhang, CY Lo, Z Jin, BLH Kong… - European Journal of …, 2023 - Elsevier
Antrafenine is a drug initially designed for anti-inflammation uses. In this work we have synthesized a library of its structural analogs and tested the anti-influenza activities. These …
H Joshi, R Chauhan, PK Shankhdhar… - World Journal of …, 2019 - wjpsonline.com
The In-silico studies considered as complementary to in vivo and in vitro biological studies are performed by using a computer and are playing increase larger and more important role …
Number of citations: 2 www.wjpsonline.com
H Joshi, R Chauhan, PK Shankhdhar, K Kumar - 2019 - researchgate.net
The In-silico studies considered as complementary to in vivo and in vitro biological studies are performed by using a computer and are playing increase larger and more important role …
Number of citations: 0 www.researchgate.net

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